9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole
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Overview
Description
9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole: is an organic compound with the molecular formula C22H21N3 and a molecular weight of 327.43 g/mol . It is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other photonic materials .
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules .
- Employed in the development of organic photoconductors and charge-transporting materials .
Biology and Medicine:
Industry:
Safety and Hazards
While handling 9-Ethylcarbazole-3-carboxaldehyde N-Methyl-N-phenylhydrazone, suitable protective equipment should be worn to prevent the dispersion of dust . Hands and face should be thoroughly washed after handling. If dust or aerosol will be generated, a local exhaust should be used . Contact with skin, eyes, and clothing should be avoided .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole typically involves the reaction of 9-Ethylcarbazole-3-carboxaldehyde with N-Methyl-N-phenylhydrazine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is often purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carbazole derivatives with oxidized functional groups.
Reduction: Reduced forms of the hydrazone moiety.
Substitution: Halogenated or sulfonated carbazole derivatives.
Mechanism of Action
The mechanism of action of 9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole involves its interaction with specific molecular targets, primarily in electronic applications. The compound acts as a charge-transporting molecule, facilitating the movement of electrons or holes in electronic devices . This is achieved through its conjugated structure, which allows for efficient charge transfer .
Comparison with Similar Compounds
- 9-Ethylcarbazole-3-carboxaldehyde N-Butyl-N-phenylhydrazone
- 9-Ethyl-3-carbazolecarboxaldehyde
- 9-Methyl-9H-carbazole-2-carbaldehyde
Comparison:
- 9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole is unique due to its specific hydrazone moiety, which imparts distinct electronic properties .
- 9-Ethylcarbazole-3-carboxaldehyde N-Butyl-N-phenylhydrazone has a similar structure but with a butyl group instead of a methyl group, affecting its solubility and reactivity .
- 9-Ethyl-3-carbazolecarboxaldehyde lacks the hydrazone moiety, making it less suitable for certain electronic applications .
Properties
CAS No. |
75232-44-9 |
---|---|
Molecular Formula |
C22H21N3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline |
InChI |
InChI=1S/C22H21N3/c1-3-25-21-12-8-7-11-19(21)20-15-17(13-14-22(20)25)16-23-24(2)18-9-5-4-6-10-18/h4-16H,3H2,1-2H3/b23-16- |
InChI Key |
QYXUHIZLHNDFJT-KQWNVCNZSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=N\N(C)C3=CC=CC=C3)C4=CC=CC=C41 |
SMILES |
CCN1C2=C(C=C(C=C2)C=NN(C)C3=CC=CC=C3)C4=CC=CC=C41 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NN(C)C3=CC=CC=C3)C4=CC=CC=C41 |
Origin of Product |
United States |
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